molecular formula C9H6BrNO B3287455 Quinoline, 5-bromo-, 1-oxide CAS No. 846038-45-7

Quinoline, 5-bromo-, 1-oxide

Cat. No.: B3287455
CAS No.: 846038-45-7
M. Wt: 224.05 g/mol
InChI Key: UBIMLGHWCOSFDK-UHFFFAOYSA-N
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Description

Quinoline, 5-bromo-, 1-oxide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry. The addition of a bromine atom at the 5-position and an oxide group at the 1-position modifies its chemical properties, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 5-bromo-, 1-oxide, often involves multi-step reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of an acid and an oxidizing agent . For this compound, the bromination can be achieved by heating quinoline hydrochlorides with bromine in nitrobenzene . The oxide group can be introduced through oxidation reactions using agents like hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions: Quinoline, 5-bromo-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Quinoline, 5-bromo-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 5-bromo-, 1-oxide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Biological Activity

Quinoline, 5-bromo-, 1-oxide is a derivative of quinoline, a nitrogen-containing heterocyclic compound recognized for its diverse applications in medicinal chemistry and industry. The unique structural modifications of this compound, particularly the addition of a bromine atom at the 5-position and an oxide group at the 1-position, significantly influence its biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Quinoline derivatives are known for their ability to interact with various biological targets. The mechanism of action for this compound includes:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of microorganisms. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.4μg/mL0.4\,\mu g/mL against certain strains of Staphylococcus aureus and Enterococcus faecium .

Studies have shown that bromination alters the electron density in the compound, enhancing its ability to generate reactive oxygen species (ROS), which may lead to bacterial cell death through oxidative damage .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on human breast cancer cell lines (e.g., MCF-7) reveal:

  • An IC50 value of 2.84μM2.84\,\mu M, indicating potent cytotoxicity against cancer cells.
  • Selective cytotoxicity towards NQO1-expressing cells suggests a unique mode of action that may differ from other quinoline derivatives .

Study on Antimicrobial Agents

A series of quinoline derivatives were synthesized and screened for antimicrobial activity. The most active compounds demonstrated comparable efficacy against Gram-negative microorganisms when compared to existing treatments .

CompoundActivity Against Gram-Negative BacteriaActivity Against Staphylococcus aureus
Compound AMIC: 0.4μg/mL0.4\,\mu g/mLMIC: 2.8μg/mL2.8\,\mu g/mL
Compound BMIC: 1.2μg/mL1.2\,\mu g/mLMIC: 3.5μg/mL3.5\,\mu g/mL

Cytotoxicity Studies

In another study focusing on cytotoxicity:

  • This compound showed a notable reduction in cell viability in MCF-7 cells at concentrations above 2μM2\,\mu M.
  • The compound's structure was linked to its biological activity; increased bromination correlated with decreased efficacy .

Properties

IUPAC Name

5-bromo-1-oxidoquinolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-4-1-5-9-7(8)3-2-6-11(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIMLGHWCOSFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=[N+]2[O-])C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731856
Record name 5-Bromo-1-oxo-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846038-45-7
Record name 5-Bromo-1-oxo-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromoquinoline (2.5 g, 12.02 mmol) in DCM (50 mL) was added m-CPBA (3.50 g, 15.62 mmol) in three portions at room temperature. Upon completion of addition, the reaction mixture was stirred at room temperature for 3 h. After this time, 1N NaOH (40 ml) was added to the reaction, and the resulting mixture was extracted with DCM (2×50 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to afford the title compound (2.7 g, 99% yield) as light yellow solid. LCMS, [M+H]+=223.9. 1H NMR (400 MHz, CDCl3) δ 8.75 (d, J=8.8 Hz, 1H), 8.65 (d, J=6.0 Hz, 1H), 8.18 (d, J=8.8 Hz, 1H), 7.95 (d, J=7.7 Hz, 1H), 7.68-7.56 (m, 1H), 7.44 (dd, J=8.2, 6.0 Hz, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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